Enantiomeric Non-Substrate Status vs. D-Mannose: A Key Differentiator for Enzymatic Assays
In enzymatic systems, the L-configuration of beta-L-mannofuranose renders it non-metabolizable by most D-sugar-specific enzymes, a critical advantage over D-mannose. While D-mannose is actively phosphorylated by fructokinase (Km = 0.48 mM in Galdieria sulphuraria) [1] and other kinases, beta-L-mannofuranose is not recognized as a substrate . This property is essential for studies requiring an inert control or a non-hydrolyzable analog.
| Evidence Dimension | Enzymatic Recognition / Metabolic Processing |
|---|---|
| Target Compound Data | No detectable substrate activity (Class-level inference for L-sugars) |
| Comparator Or Baseline | D-mannose (Km = 0.48 mM for fructokinase in G. sulphuraria) |
| Quantified Difference | Qualitative difference: L-sugar is not metabolized by D-specific pathways |
| Conditions | In vitro enzyme assays with fructokinase and other D-specific kinases |
Why This Matters
This differential non-recognition is the primary reason for selecting L-sugars as inert probes or background controls in metabolic and enzymatic studies.
- [1] Heilbronn J, et al. Mannose metabolizing enzymes from the red alga Galdieria sulphuraria. Phytochemistry. 1998; 48(3): 389-394. View Source
